molecular formula C14H19ClFN3 B12234302 1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12234302
M. Wt: 283.77 g/mol
InChI Key: UCNLKRCKDOXXGH-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with fluoroethyl, methyl, and phenylethyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base.

    N-alkylation with phenylethylamine: The final step involves the N-alkylation of the pyrazole ring with phenylethylamine, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-5-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine;hydrochloride
  • 1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine

Uniqueness

1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the fluoroethyl group enhances its lipophilicity and metabolic stability, while the phenylethyl group contributes to its binding affinity for certain molecular targets.

Properties

Molecular Formula

C14H19ClFN3

Molecular Weight

283.77 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H18FN3.ClH/c1-12-14(11-18(17-12)10-8-15)16-9-7-13-5-3-2-4-6-13;/h2-6,11,16H,7-10H2,1H3;1H

InChI Key

UCNLKRCKDOXXGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCCC2=CC=CC=C2)CCF.Cl

Origin of Product

United States

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